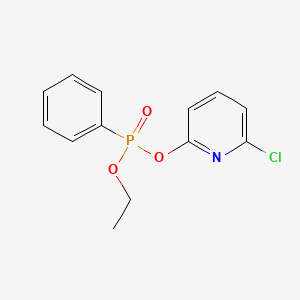![molecular formula C14H23B B14467479 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene CAS No. 67570-18-7](/img/structure/B14467479.png)
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[331]non-6-ene is a compound belonging to the class of bicyclo[331]nonanesThe bicyclo[3.3.1]nonane framework is a common motif in many biologically active natural products, making it an attractive target for synthetic chemists .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[331]non-6-ene typically involves the construction of the bicyclo[33One common method involves the use of boron reagents in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable synthetic routes. The choice of boron reagents and reaction conditions can be optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing groups to other functional groups.
Substitution: The boron atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biological pathways, making the compound useful for studying cellular processes and developing therapeutic agents .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane: The parent compound without the boron atom and additional substituents.
3-Phenyl-9-(prop-2-en-1-yl)-9-azabicyclo[3.3.1]non-2-ene: A similar compound with a nitrogen atom in the bicyclic structure.
Bicyclo[3.3.1]non-3-ene-2,9-diones: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, including catalysis and medicinal chemistry .
特性
CAS番号 |
67570-18-7 |
|---|---|
分子式 |
C14H23B |
分子量 |
202.15 g/mol |
IUPAC名 |
3-prop-2-enyl-7-propyl-3-borabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C14H23B/c1-3-5-12-7-13-9-14(8-12)11-15(10-13)6-4-2/h4,7,13-14H,2-3,5-6,8-11H2,1H3 |
InChIキー |
IDJYYEHCOFKWAQ-UHFFFAOYSA-N |
正規SMILES |
B1(CC2CC(C1)C=C(C2)CCC)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


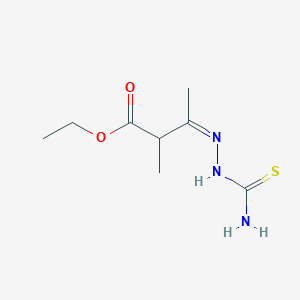
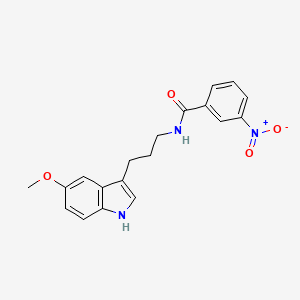
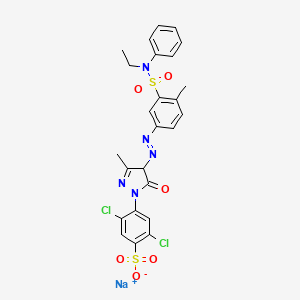
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
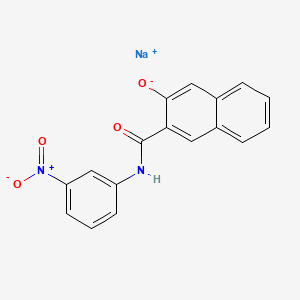
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
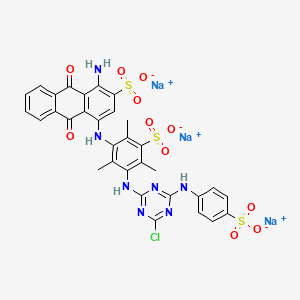

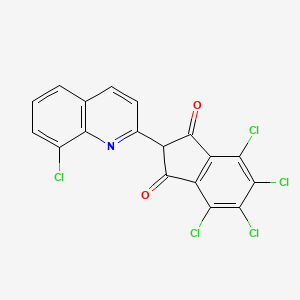

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
